![molecular formula C7H8FNO2S B6597829 3-amino-4-methylbenzene-1-sulfonyl fluoride CAS No. 328-86-9](/img/structure/B6597829.png)
3-amino-4-methylbenzene-1-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-4-methylbenzene-1-sulfonyl fluoride is an organic compound that belongs to the class of sulfanilides . It is a derivative of toluene and contains a sulfonyl fluoride functional group .
Synthesis Analysis
Sulfonyl fluorides have a century of history behind them, with the first sulfonyl fluoride being synthesized by treating toluene with fluorosulfonic acid in 1921 . New synthetic approaches that start with sulfur-containing substrates include the activation of sulfonamides using pyrilium salts, the deoxygenation of sulfonic acids, and the electrochemical oxidation of thiols .Molecular Structure Analysis
The molecular formula of 3-amino-4-methylbenzene-1-sulfonyl fluoride is C7H8FNO2S . Unfortunately, the exact structure could not be found in the search results.Chemical Reactions Analysis
Sulfonyl fluorides are used as electrophilic warheads by both medicinal chemists and chemical biologists . They have unique reactivity with a range of nucleophiles and can label multiple nucleophilic amino acid residues . This makes these reagents popular in both chemical biology and medicinal chemistry applications .Scientific Research Applications
Synthesis of Sulfonyl Fluorides
Sulfonyl fluorides (SFs) are highly valuable in scientific research. A new protocol has been developed for directly transforming the abundant and inexpensive sulfonates (or sulfonic acids) to sulfonyl fluorides . This process features mild reaction conditions using readily available and easy-to-operate reagents .
Biological Applications
SFs have been identified and utilized in the realms of biology, pharmaceuticals, and functional molecules for their unique stability-reactivity balance . They are privileged motifs in the selective covalent interaction with context-specific amino acids or proteins for diverse applications .
Antibacterial Applications
For example, 2-nitrobenzenesulfonyl fluoride (NBSF) was found to be effective at killing Gram-negative bacteria . The SF group could possibly react with target proteins directly or via an intermediate .
Covalent Probes in Chemical Biology
SFs have found remarkable utility as covalent probes in chemical biology . They enable the efficient targeting of active-site amino acid residues .
Protease Inhibitors
Through the reaction of SFs with active site amino acids to inactivate these enzymes, the corresponding SF-type protease inhibitors could be developed . The commonly used serine protease inhibitors include (2-aminoethyl)benzenesulfonyl fluoride (AEBSF) .
Diagnostic Applications
The diagnostic value of SF in 18F-labelled biomarkers in positron emission tomography has also drawn much attention . For example, the application of [18F]4-formylbenzenesulfonyl fluoride ([18F]FBSF) as a radio labeling synthon .
Activation-Free General Labelling Tag
The reactivity of sulfonyl fluorides nominates this warhead chemotype as a candidate for an external, activation-free general labelling tag . It can be used for tagging tractable targets at nucleophilic residues .
Fragment Screening
Coupling diverse fragments to this warhead would result in a library of sulfonyl fluoride bits (SuFBits), available for screening against protein targets . SuFBits will label the target if it binds to the core fragment, which facilitates the identification of weak fragments by mass spectrometry .
Mechanism of Action
Target of Action
Sulfonyl fluorides are known to interact with context-specific amino acids or proteins for diverse applications .
Mode of Action
Generally, sulfonyl fluorides, due to their relatively low reactivity toward nucleophilic substitution and exclusive heterolytic property, are privileged motifs in the selective covalent interaction with amino acids or proteins .
Biochemical Pathways
Sulfonyl fluorides are known to interact with active-site amino acid residues, potentially affecting the pathways these proteins are involved in .
Result of Action
Sulfonyl fluorides are known to react with active site amino acids to inactivate enzymes, potentially leading to the development of protease inhibitors .
Safety and Hazards
Future Directions
Sulfonyl fluorides, including 3-amino-4-methylbenzene-1-sulfonyl fluoride, have diverse applications and their use is expected to grow in the future. They are being used in the development of new synthetic methods and are expected to find greater utility in areas such as covalent enzyme inhibition, target identification and validation, and the mapping of enzyme binding sites, substrates, and protein–protein interactions .
properties
IUPAC Name |
3-amino-4-methylbenzenesulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNO2S/c1-5-2-3-6(4-7(5)9)12(8,10)11/h2-4H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMDFYZFNDARUTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-4-methylbenzenesulfonyl fluoride | |
CAS RN |
328-86-9 |
Source
|
Record name | 3-AMINO-4-METHYLBENZENESULFONYL FLUORIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.